molecular formula C6H14ClNS B6184239 [(3R)-piperidin-3-yl]methanethiol hydrochloride CAS No. 2624108-63-8

[(3R)-piperidin-3-yl]methanethiol hydrochloride

Cat. No.: B6184239
CAS No.: 2624108-63-8
M. Wt: 167.7
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Description

[(3R)-Piperidin-3-yl]methanethiol hydrochloride is a chemical compound with the molecular formula C_6H_12N_2S·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and methanethiol, a sulfur-containing organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3R)-piperidin-3-yl]methanethiol hydrochloride typically involves the following steps:

  • Piperidine Derivation: Piperidine is first synthesized through the hydrogenation of pyridine.

  • Functional Group Modification: The piperidine ring undergoes functional group modification to introduce the methanethiol group.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: [(3R)-Piperidin-3-yl]methanethiol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the methanethiol group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form simpler derivatives.

  • Substitution: The nitrogen atom in the piperidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

  • Substitution: Various alkyl halides and amines are used as reagents.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Alkylated piperidines.

Scientific Research Applications

[(3R)-Piperidin-3-yl]methanethiol hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems and processes, particularly those involving sulfur-containing compounds.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(3R)-Piperidin-3-yl]methanethiol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

[(3R)-Piperidin-3-yl]methanethiol hydrochloride is similar to other piperidine derivatives and sulfur-containing compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • Piperidine

  • Methanethiol

  • Piperidine derivatives with different functional groups

Properties

CAS No.

2624108-63-8

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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